molecular formula C18H19FN4O2S B2738807 N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide CAS No. 1021091-54-2

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

Cat. No. B2738807
CAS RN: 1021091-54-2
M. Wt: 374.43
InChI Key: AKVCWNSTXHMNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide” is a complex organic molecule that contains several functional groups. It has a pyridazin-3-yl group, a fluorobenzamide group, a cyclopentylamino group, and a thioether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the amide group, and the thioether linkage would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be susceptible to hydrolysis, while the thioether linkage could potentially undergo oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Discovery and Evaluation of mGluR1 Antagonists

Research on compounds like 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide demonstrates their potential as metabotropic glutamate receptor 1 (mGluR1) antagonists. These compounds exhibit excellent subtype selectivity and pharmacokinetic profiles, showing promise for development as PET tracers for elucidating mGluR1 functions in the human brain (Satoh et al., 2009).

PET Imaging Ligands

Studies on novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain underscore the importance of developing tools for understanding receptor distribution and function. These ligands offer insights into the receptor's role in various neurological conditions (Fujinaga et al., 2012).

Myocardial Perfusion Imaging

Research into 18F-labeled pyridaben analogs for potential myocardial perfusion imaging (MPI) agents with PET highlights the exploration of compounds for cardiovascular diagnostics. These analogs exhibit high heart uptake and low background uptake in animal models, indicating their promise for MPI applications (Mou et al., 2012).

Antiviral Drug Discovery

Reviews on antiviral drug discovery, discussing compounds like cyclotriazadisulfonamide and its derivatives, emphasize the ongoing search for novel antiviral agents. These stories highlight the challenges and strategies in developing drugs to combat viral infections, including dengue fever and HIV (De Clercq, 2009).

Neuroprotective Agents

Investigations into compounds such as flupirtine and retigabine for their neuroprotective effects against L-glutamate toxicity in cell models provide insights into potential therapeutic strategies for neurodegenerative diseases. These studies explore the mechanisms underlying the protective effects of these compounds (Seyfried et al., 2000).

properties

IUPAC Name

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c19-14-8-4-3-7-13(14)18(25)21-15-9-10-17(23-22-15)26-11-16(24)20-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVCWNSTXHMNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

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